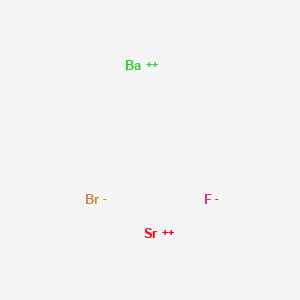

Strontium;barium(2+);bromide;fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium;barium(2+);bromide;fluoride is a complex compound that combines elements from different groups of the periodic table Strontium and barium are alkaline earth metals, while bromide and fluoride are halides

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

- Strontium fluoride can be prepared by reacting strontium carbonate with hydrofluoric acid. The reaction is as follows:

Strontium Fluoride: SrCO3+2HF→SrF2+CO2+H2O

Barium fluoride is typically synthesized by reacting barium carbonate with hydrofluoric acid:Barium Fluoride: BaCO3+2HF→BaF2+CO2+H2O

Strontium bromide can be prepared by reacting strontium hydroxide with hydrobromic acid:Strontium Bromide: Sr(OH)2+2HBr→SrBr2+2H2O

Barium bromide can be synthesized by reacting barium carbonate with hydrobromic acid:Barium Bromide: BaCO3+2HBr→BaBr2+CO2+H2O

Industrial Production Methods: Industrial production methods for these compounds typically involve large-scale reactions using the same principles as the laboratory methods but optimized for efficiency and yield. For example, the production of strontium fluoride and barium fluoride involves the use of hydrofluoric acid in controlled environments to ensure safety and maximize output.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: Strontium and barium compounds can undergo oxidation and reduction reactions, although these are less common for the halides.

Substitution Reactions: Halides like bromide and fluoride can participate in substitution reactions where one halide is replaced by another.

Precipitation Reactions: These compounds can form precipitates when mixed with solutions containing ions that form insoluble salts.

Common Reagents and Conditions:

Hydrofluoric Acid: Used for the synthesis of fluoride compounds.

Hydrobromic Acid: Used for the synthesis of bromide compounds.

Carbonates and Hydroxides: Common starting materials for the synthesis of these compounds.

Major Products Formed:

- Strontium Fluoride (SrF2)

- Barium Fluoride (BaF2)

- Strontium Bromide (SrBr2)

- Barium Bromide (BaBr2)

Aplicaciones Científicas De Investigación

Chemistry: : These compounds are used in various chemical reactions and processes, including as reagents and catalysts. Biology : Strontium and barium compounds have applications in biological research, particularly in studies involving bone growth and repair. Medicine : Strontium fluoride is used in dental care products to prevent tooth decay. Barium compounds are used in medical imaging. Industry : These compounds are used in the production of special glasses, ceramics, and optical materials. Strontium bromide is used in flares and fireworks for its bright red flame.

Mecanismo De Acción

The mechanism of action for these compounds varies depending on their application. For example, in dental care, strontium fluoride releases fluoride ions that help to strengthen tooth enamel and prevent decay. In medical imaging, barium compounds are used as contrast agents that enhance the visibility of certain structures in X-ray imaging.

Comparación Con Compuestos Similares

Similar Compounds

- Calcium Fluoride (CaF2)

- Magnesium Fluoride (MgF2)

- Calcium Bromide (CaBr2)

- Magnesium Bromide (MgBr2)

Comparison

- Solubility : Strontium and barium compounds generally have lower solubility in water compared to their calcium and magnesium counterparts.

- Optical Properties : Strontium and barium fluorides have unique optical properties that make them suitable for specific applications in optics and photonics.

- Biological Activity : Strontium compounds are more biologically active in bone growth and repair compared to calcium and magnesium compounds.

Propiedades

Número CAS |

251911-96-3 |

|---|---|

Fórmula molecular |

BaBrFSr+2 |

Peso molecular |

323.85 g/mol |

Nombre IUPAC |

strontium;barium(2+);bromide;fluoride |

InChI |

InChI=1S/Ba.BrH.FH.Sr/h;2*1H;/q+2;;;+2/p-2 |

Clave InChI |

DZWYHAGYFCWLNS-UHFFFAOYSA-L |

SMILES canónico |

[F-].[Br-].[Sr+2].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)

![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)